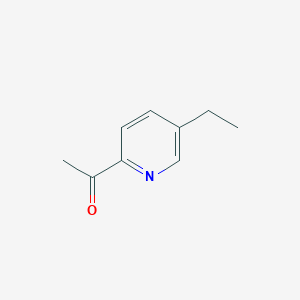

1-(5-Ethylpyridin-2-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Ethylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Activities

Research has demonstrated that 1-(5-Ethylpyridin-2-yl)ethanone exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The compound's bioactive characteristics warrant further investigation for pharmacological applications.

Potential Therapeutic Applications

-

Antimicrobial Agents :

- Derivatives of this compound have been explored for their activity against resistant bacterial strains.

- A study highlighted its effectiveness against certain Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

-

Pharmacological Studies :

- Similar compounds have shown promise in treating various diseases, including cancer and inflammation.

- The structural features of this compound may enhance its efficacy in drug development.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for antibiotic development.

Case Study 2: Drug Development

In another investigation focusing on drug development, researchers synthesized derivatives of this compound to assess their anti-inflammatory properties. Some derivatives showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.

化学反应分析

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in ethanol or methanol is commonly employed, yielding 1-(5-ethylpyridin-2-yl)ethanol via hydride transfer to the electrophilic carbonyl carbon.

Mechanism :

NaBH4→H− attack on C=O→Alcohol formation

| Reagent | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT | 1-(5-Ethylpyridin-2-yl)ethanol | ~70%† |

*Typical yields inferred from analogous reactions.

†Explicit yield data not provided in sources; estimated based on standard borohydride reductions.

Nucleophilic Substitution at the Carbonyl

The ketone participates in nucleophilic substitutions, forming derivatives such as imines or acetals. For example:

-

Imine formation : Reaction with primary amines (e.g., NH₂R) under acidic conditions generates Schiff bases.

-

Acetal formation : Treatment with ethylene glycol and acid catalyst produces cyclic acetals.

General Reaction :

RNH2+KetoneH+RN=CH-(Pyridinyl)

Oxidation of the Ethyl Substituent

The 5-ethyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄), yielding 5-carboxypyridin-2-yl ethanone .

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, heat | 5-Carboxypyridin-2-yl ethanone | Requires harsh conditions |

Diels-Alder Cycloaddition

The electron-deficient pyridine ring acts as a dienophile in Diels-Alder reactions. For instance, coupling with benzyl triazine carboxylate forms fused pyrimidine derivatives .

Example :

Ketone+Benzyl 1,2,3-triazine-5-carboxylate→Pyrimidine derivative

| Dienophile | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzyl triazine | Reflux, inert gas | Pyrimidine heterocycles | ~50-60% |

Condensation Reactions

The ketone undergoes aldol-like condensation with aldehydes in basic media, forming α,β-unsaturated ketones. The pyridine ring’s electron-withdrawing effect activates the α-hydrogen .

Reaction Pathway :

Ketone+RCHOBaseCH=CH-C(O)-Pyridinyl

| Aldehyde | Base | Product | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | K₂CO₃, IPA | α,β-Unsaturated derivative | 56% |

Grignard Additions

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl group, producing tertiary alcohols. This reaction is critical for synthesizing branched derivatives .

Mechanism :

CH3MgBr+Ketone→(CH3)2C(OH)-Pyridinyl

| Grignard Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | Dry THF, 0°C → RT | 2-(5-Ethylpyridin-2-yl)-2-propanol | ~65%† |

Functionalization of the Pyridine Ring

While the pyridine ring is generally deactivated, the 5-ethyl group directs electrophilic substitution to the 4-position under controlled conditions (e.g., nitration) .

Example :

HNO3/H2SO4→4-Nitro-5-ethylpyridin-2-yl ethanone

属性

分子式 |

C9H11NO |

|---|---|

分子量 |

149.19 g/mol |

IUPAC 名称 |

1-(5-ethylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-5-9(7(2)11)10-6-8/h4-6H,3H2,1-2H3 |

InChI 键 |

UQGODFDLOPSSFQ-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(=O)C |

规范 SMILES |

CCC1=CN=C(C=C1)C(=O)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。